3-Methoxy-3-oxopropane-1-sulfinic acid
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Overview
Description
3-Methoxy-3-oxopropane-1-sulfinic acid: is an organic compound with the molecular formula C4H8O4S and a molecular weight of 152.17 g/mol . It is also known by its synonym methyl β-(hydroxysulfinyl)propionate . This compound is characterized by the presence of a sulfinic acid group, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-3-oxopropane-1-sulfinic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of methyl acrylate with sulfur dioxide in the presence of a catalyst to form the desired product . The reaction conditions often include moderate temperatures and pressures to ensure optimal yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions and high throughput. Quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-3-oxopropane-1-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfinic acid group to sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed:
- Various substituted derivatives from nucleophilic substitution .
Sulfonic acids: from oxidation.
Sulfides: from reduction.
Scientific Research Applications
Chemistry: 3-Methoxy-3-oxopropane-1-sulfinic acid is used as a reagent in organic synthesis, particularly in the preparation of sulfonic acid derivatives and other sulfur-containing compounds .
Biology and Medicine: In biological research, this compound is used to study the effects of sulfinic acids on cellular processes and enzyme activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including surfactants, detergents, and polymer additives .
Mechanism of Action
The mechanism of action of 3-Methoxy-3-oxopropane-1-sulfinic acid involves its interaction with molecular targets such as enzymes and proteins. The sulfinic acid group can form covalent bonds with nucleophilic residues in proteins, leading to modifications in their structure and function. This interaction can affect various cellular pathways, including signal transduction, metabolism, and gene expression .
Comparison with Similar Compounds
- 3-Methoxy-3-oxo-1-propanesulfinic acid
- Sodium 3-methoxy-3-oxopropane-1-sulfinate
- Methyl β-(hydroxysulfinyl)propionate
Comparison: 3-Methoxy-3-oxopropane-1-sulfinic acid is unique due to its specific structural features and reactivity. Compared to similar compounds, it offers distinct advantages in terms of its reactivity and versatility in chemical synthesis. Its sulfinic acid group provides unique opportunities for functionalization and derivatization, making it a valuable reagent in various applications .
Biological Activity
3-Methoxy-3-oxopropane-1-sulfinic acid, also known as sodium 3-methoxy-3-oxopropane-1-sulfinate, is an organic sulfur compound with significant applications in organic synthesis and biological studies. Its biochemical properties and mechanisms of action make it a compound of interest in various fields, including medicinal chemistry and biochemistry.
- Molecular Formula : C₄H₇NaO₄S
- Molecular Weight : 174.16 g/mol
- Structure : The compound features a sulfinic acid group, which is crucial for its reactivity and biological activity.
Sodium 3-methoxy-3-oxopropane-1-sulfinate primarily acts as a reagent in the conversion of aryl and benzyl halides to their corresponding sulfonimides under basic conditions. This transformation is facilitated by its ability to stabilize the intermediates formed during the reaction process. The action of this compound is influenced by environmental factors such as pH and temperature, operating effectively under basic conditions in an inert atmosphere at room temperature.
Role in Biochemical Studies
Research indicates that sulfinic acids, including this compound, play significant roles in biological systems. They are involved in:
- Protein Modifications : Sulfinic acids can modify cysteine residues in proteins, affecting their function and stability. For instance, the modification of DJ-1 protein (linked to Parkinson's disease) by sulfinic acid enhances its antioxidant properties .
- Cellular Signaling : Sulfinic acids may participate in cellular signaling pathways, influencing processes like apoptosis and oxidative stress response .
Study on DJ-1 Protein
A study demonstrated that the oxidation of DJ-1 protein leads to the formation of sulfinic acid at Cys106, which is essential for its protective role against oxidative stress. Increased levels of hydrogen peroxide promoted sulfinic acid formation, indicating a potential mechanism by which oxidative stress influences cellular functions .
In Vitro Activity Against BACE Enzyme
Another study explored the inhibition of the β-secretase enzyme (BACE), which plays a crucial role in Alzheimer's disease pathology. Compounds similar to this compound were synthesized and evaluated for their inhibitory activity. Only a few showed significant inhibition, highlighting the potential of sulfinic acid derivatives as therapeutic agents against neurodegenerative diseases .
Applications in Synthesis
Sodium 3-methoxy-3-oxopropane-1-sulfinate is utilized in organic synthesis for:
- Preparation of Sulfonimides : It acts as an effective reagent for converting aryl and benzyl halides to sulfonimides.
- Biochemical Research : Its role in studying sulfur-containing compounds enhances our understanding of various biochemical pathways .
Data Table: Biological Activity Summary
Property | Details |
---|---|
Molecular Formula | C₄H₇NaO₄S |
Biological Role | Protein modification, cellular signaling |
Mechanism | Conversion of halides to sulfonimides |
Influencing Factors | pH, temperature |
Notable Case Study | DJ-1 protein modification under oxidative stress |
Potential Applications | Neurodegenerative disease research |
Properties
Molecular Formula |
C4H8O4S |
---|---|
Molecular Weight |
152.17 g/mol |
IUPAC Name |
3-methoxy-3-oxopropane-1-sulfinic acid |
InChI |
InChI=1S/C4H8O4S/c1-8-4(5)2-3-9(6)7/h2-3H2,1H3,(H,6,7) |
InChI Key |
UZMMFSDVODXBFS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCS(=O)O |
Origin of Product |
United States |
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